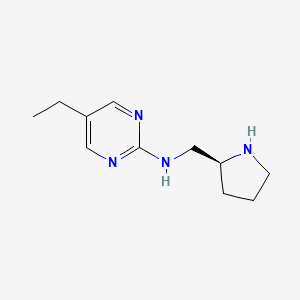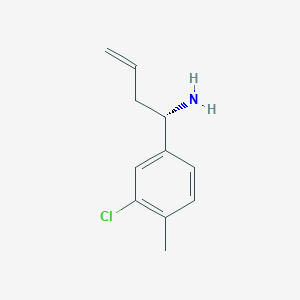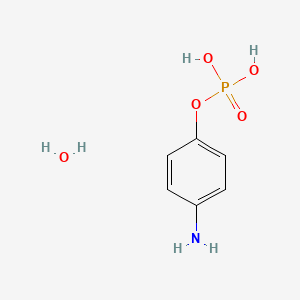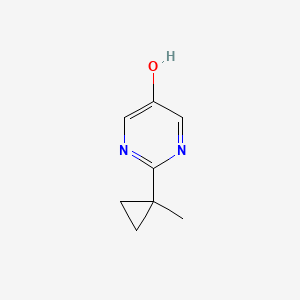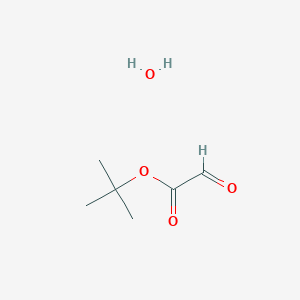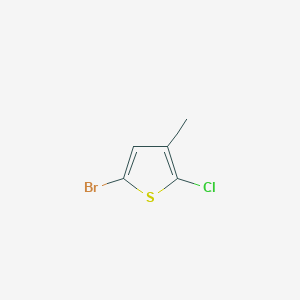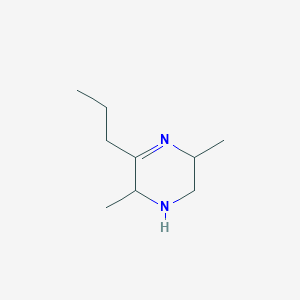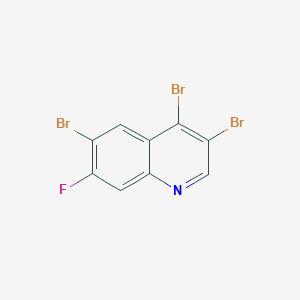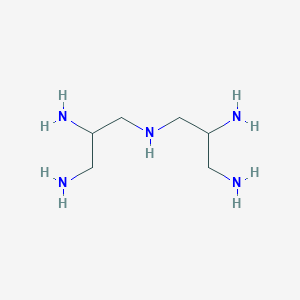
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine is an organic compound with the chemical formula C9H24N4. It is a polyamine that contains multiple amine groups, making it a versatile compound in various chemical reactions and applications. This compound is typically a clear, slightly yellow liquid and is known for its use in biochemical research, chemical synthesis, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine can be synthesized through a multi-step process:
Reaction of 1,3-propanediamine with bromoethane: This step involves the nucleophilic substitution reaction where 1,3-propanediamine reacts with bromoethane to form an intermediate product.
Reaction of the intermediate with aminopropylamine: The intermediate product from the first step is then reacted with aminopropylamine to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds like bromoethane are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the halogenated compound used.
Scientific Research Applications
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine has a wide range of applications in scientific research:
Biochemistry: It is used as a buffer and reducing agent in DNA and protein studies, as well as in cell culture.
Chemical Synthesis: It serves as an intermediate in the synthesis of peptides and organic compounds, and is used in micellar polymerization and dye synthesis.
Coordination Chemistry: The compound is used to synthesize complexes similar to porphyrins and ferrites.
Mechanism of Action
The mechanism by which N1-(2,3-Diaminopropyl)propane-1,2,3-triamine exerts its effects involves its multiple amine groups. These groups can interact with various molecular targets, including nucleic acids and proteins, through hydrogen bonding and electrostatic interactions. The compound can also participate in redox reactions, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A simple diamine with the formula H2N(CH2)3NH2, used in the synthesis of heterocycles and coordination complexes.
N,N’-Bis(3-aminopropyl)propane-1,3-diamine: Another polyamine with similar applications in biochemical research and chemical synthesis.
Uniqueness
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine is unique due to its multiple amine groups, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with metals and its use in various synthetic processes make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C6H19N5 |
|---|---|
Molecular Weight |
161.25 g/mol |
IUPAC Name |
3-N-(2,3-diaminopropyl)propane-1,2,3-triamine |
InChI |
InChI=1S/C6H19N5/c7-1-5(9)3-11-4-6(10)2-8/h5-6,11H,1-4,7-10H2 |
InChI Key |
BKLGOOWBBNKITK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CNCC(CN)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


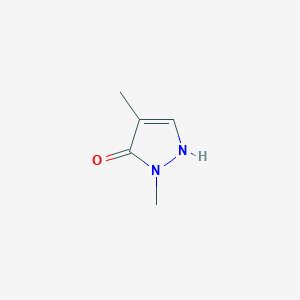
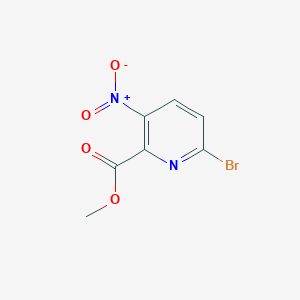
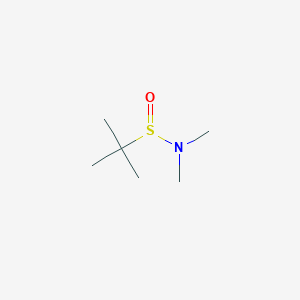
![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)
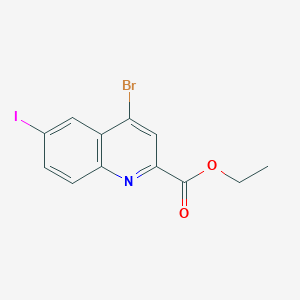
![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
